BML-244

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

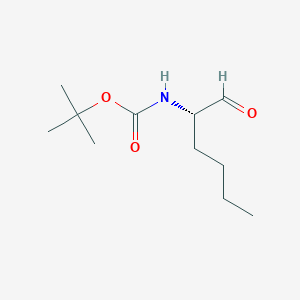

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)/t9-/m0/s1 |

InChI Key |

OBMGXPJNZKYOQY-VIFPVBQESA-N |

Isomeric SMILES |

CCCC[C@@H](C=O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCC(C=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

BML-244: A Technical Guide to its Mechanism of Action as a Cathepsin K Inhibitor Modulating TLR9 Signaling

For Research, Scientific, and Drug Development Professionals

Abstract

BML-244 is a potent, cell-permeable small molecule inhibitor of Cathepsin K (Ctsk). Its primary mechanism of action extends beyond the simple inhibition of bone resorption by osteoclasts. Accumulating evidence reveals a crucial role for this compound in modulating the innate immune system, specifically through the downregulation of the Toll-like receptor 9 (TLR9) signaling pathway. This immunomodulatory function positions this compound as a compound of interest for inflammatory diseases such as rheumatoid arthritis and periodontitis, where both bone degradation and TLR9-mediated inflammation are key pathological features. This document provides an in-depth technical overview of the core mechanism of action of this compound, detailing its molecular target, the affected signaling cascade, and relevant experimental data and protocols.

Core Mechanism of Action: Inhibition of Cathepsin K

This compound acts as a highly potent inhibitor of Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts.[1] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, which constitutes over 90% of the organic bone matrix. By inhibiting Cathepsin K, this compound effectively reduces osteoclast-mediated bone resorption. This is the foundational mechanism for its therapeutic potential in bone-related disorders.

Quantitative Data on this compound Potency

The inhibitory activity of this compound against Cathepsin K has been quantified, demonstrating its high potency.

| Parameter | Value | Reference |

| IC₅₀ | 51 nM | [1] |

Immunomodulatory Function: Downregulation of TLR9 Signaling

A pivotal aspect of this compound's mechanism of action is its ability to suppress the Toll-like receptor 9 (TLR9) signaling pathway.[2] TLR9 is an intracellular pattern recognition receptor that recognizes unmethylated CpG dinucleotides present in bacterial and viral DNA, leading to the activation of an inflammatory response. This pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.

The link between Cathepsin K and TLR9 signaling is based on the requirement of proteolytic cleavage for TLR9 activation. TLR9 is synthesized as an inactive precursor and requires processing by proteases within the endolysosome to become functional. Several cathepsins, including Cathepsin K, are involved in this crucial activation step.[2] By inhibiting Cathepsin K, this compound is proposed to interfere with the proteolytic activation of TLR9, thereby preventing the initiation of the downstream signaling cascade. This leads to a reduction in the production of pro-inflammatory cytokines.

The Cathepsin K-Dependent TLR9 Signaling Pathway

The inhibition of Cathepsin K by this compound disrupts the following signaling cascade:

References

A Technical Guide to the Cathepsin K Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin K (CTSK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1][2] Its primary function is the degradation of bone matrix proteins, particularly type I collagen, making it a critical enzyme in bone remodeling.[3][1] Elevated cathepsin K activity is associated with pathological bone loss in diseases such as osteoporosis. Consequently, the inhibition of cathepsin K has emerged as a promising therapeutic strategy for the treatment of bone-related disorders.[1] This technical guide provides an in-depth overview of the cathepsin K inhibition pathway, including its regulation, mechanism of action, and the methodologies used to study its inhibitors. While the initial query specified "BML-244," publicly available scientific literature on a compound with this specific designation is scarce. The information presented herein is based on the broader knowledge of cathepsin K and its well-characterized inhibitors.

Core Concepts of Cathepsin K and its Inhibition

Cathepsin K is synthesized as an inactive zymogen, procathepsin K, which is activated under the acidic conditions of the resorption lacuna created by osteoclasts.[4] Its unique ability to cleave the triple helix of type I collagen distinguishes it from other proteases.[1] The inhibition of cathepsin K aims to reduce bone resorption while potentially preserving bone formation, a key advantage over some existing anti-resorptive therapies.[5]

Upstream Regulation of Cathepsin K

The expression and activity of cathepsin K are tightly regulated by several signaling pathways, primarily in osteoclasts.

RANKL/RANK Signaling

The Receptor Activator of Nuclear Factor κB Ligand (RANKL)/RANK signaling pathway is a critical regulator of osteoclast differentiation and function, and consequently, cathepsin K expression.[6] The binding of RANKL, expressed by osteoblasts and other cells, to its receptor RANK on osteoclast precursors triggers a signaling cascade that leads to the activation of transcription factors such as NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1).[4][6] NFATc1 directly binds to the promoter of the cathepsin K gene (CTSK), driving its transcription.[4][6]

Other Regulatory Factors

Several other factors can influence cathepsin K expression, including:

-

Tumor Necrosis Factor-α (TNF-α) and various interleukins can also stimulate cathepsin K expression.[6]

-

The cAMP-PKA signaling pathway has been shown to regulate the maturation of cathepsin K in osteoclasts.[7]

-

In the context of cancer, signaling pathways such as TGF-β, mTOR, and Wnt/β-catenin have been implicated in the regulation of cathepsin K.[8]

Below is a diagram illustrating the signaling pathway leading to cathepsin K expression.

Caption: Signaling pathway for Cathepsin K expression in osteoclasts.

Downstream Effects of Cathepsin K and its Inhibition

Active cathepsin K is secreted by osteoclasts into the sealed resorption lacuna, where the acidic environment facilitates its enzymatic activity.[5]

Collagen Degradation

The primary downstream effect of cathepsin K is the degradation of type I collagen, which constitutes about 90% of the organic bone matrix.[4] This process is essential for bone resorption. Inhibition of cathepsin K prevents this collagenolysis, thereby reducing bone breakdown.

Bone Remodeling

By inhibiting bone resorption, cathepsin K inhibitors can shift the balance of bone remodeling towards bone formation, leading to an increase in bone mineral density.[5] A unique feature of cathepsin K inhibitors is their potential to uncouple bone resorption from bone formation to a certain extent, as they have been observed to have a lesser effect on bone formation markers compared to resorption markers.[5]

Quantitative Data on Cathepsin K Inhibitors

Several cathepsin K inhibitors have been developed and studied. The following table summarizes key quantitative data for some of these compounds.

| Inhibitor Name | IC50 (nM) for Cathepsin K | Selectivity | Development Status | Reference |

| This compound | 51 | Not specified | Commercially available for research | [3] |

| Odanacatib | ~0.2-1 | >1000-fold vs. Cathepsins B & L | Discontinued in Phase III | [9][10] |

| Balicatib | ~1 | Lysosomotropic, potent in cells | Discontinued in Phase II | [9][10] |

| L-873724 | Not specified | >100-fold for human Cathepsin K | Preclinical/Research | [10] |

| ONO-5334 | Not specified | Not specified | Clinical trials | [1] |

Experimental Protocols for Studying Cathepsin K Inhibition

The evaluation of cathepsin K inhibitors involves a series of in vitro and cell-based assays.

In Vitro Enzyme Activity Assay

Objective: To determine the direct inhibitory effect of a compound on purified cathepsin K enzyme activity.

Methodology:

-

Enzyme Activation: Recombinant human procathepsin K is activated at a low pH (e.g., pH 4.0) to generate the mature, active enzyme.

-

Inhibitor Incubation: The active cathepsin K is pre-incubated with various concentrations of the test inhibitor for a defined period.

-

Substrate Addition: A fluorogenic substrate, such as Z-Phe-Arg-AMC, is added to the enzyme-inhibitor mixture.

-

Signal Detection: The cleavage of the substrate by active cathepsin K releases a fluorescent molecule (AMC). The fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Osteoclast Resorption Assay

Objective: To assess the effect of an inhibitor on the bone-resorbing activity of osteoclasts.

Methodology:

-

Osteoclast Generation: Osteoclasts are differentiated from precursor cells (e.g., bone marrow macrophages or peripheral blood mononuclear cells) by culturing them with M-CSF and RANKL.

-

Culture on Resorbable Substrate: The mature osteoclasts are seeded onto a resorbable substrate, such as dentin slices or calcium phosphate-coated plates.

-

Inhibitor Treatment: The osteoclast cultures are treated with various concentrations of the test inhibitor.

-

Resorption Assessment: After a period of incubation, the cells are removed, and the resorption pits on the substrate are visualized and quantified using microscopy and image analysis software.

-

Data Analysis: The total area of resorption is measured for each treatment condition, and the dose-dependent inhibition of resorption is determined.

The following diagram outlines a general workflow for the screening and evaluation of cathepsin K inhibitors.

Caption: Workflow for screening and evaluating Cathepsin K inhibitors.

Challenges and Future Directions

Despite the therapeutic promise of cathepsin K inhibition, the development of inhibitors has faced challenges. Several clinical trials have been discontinued due to off-target effects and safety concerns, such as an increased risk of stroke observed with odanacatib.[5][9] These adverse effects may be related to the inhibition of cathepsin K in other tissues where it is expressed, such as the cardiovascular system, or off-target inhibition of other cathepsins.[5][6]

Future research in this area will likely focus on:

-

Developing highly selective inhibitors to minimize off-target effects.

-

Investigating novel delivery systems to target inhibitors specifically to bone.

-

Further elucidating the role of cathepsin K in various physiological and pathological processes to better predict potential side effects.

The cathepsin K inhibition pathway represents a well-validated target for the development of anti-resorptive therapies for osteoporosis and other bone diseases. A thorough understanding of the upstream regulation of cathepsin K, its downstream effects on bone matrix, and the appropriate experimental methodologies for inhibitor evaluation is crucial for the successful development of safe and effective drugs in this class. While challenges remain, the potential clinical benefits of cathepsin K inhibition continue to drive research and development efforts in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. Cathepsin K - Wikipedia [en.wikipedia.org]

- 3. This compound, Cathepsin K inhibitor (CAS 104062-70-6) | Abcam [abcam.com]

- 4. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 7. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cathepsin K: A Versatile Potential Biomarker and Therapeutic Target for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological inhibitors to identify roles of cathepsin K in cell-based studies: a comparison of available tools - PubMed [pubmed.ncbi.nlm.nih.gov]

BML-244: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Cathepsin K Inhibitor

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BML-244, also known as Boc-L-norleucinal, has emerged as a potent and selective inhibitor of cathepsin K, a cysteine protease critically involved in bone resorption and inflammatory processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound serves as a valuable research tool for investigating the roles of cathepsin K in various pathologies, including rheumatoid arthritis and periodontitis. This document details the experimental protocols for its synthesis and biological evaluation, and elucidates its mechanism of action, with a particular focus on its modulation of the Toll-like receptor 9 (TLR9) signaling pathway.

Discovery and Background

The discovery of this compound is rooted in the broader effort to develop selective inhibitors for cysteine proteases, particularly the cathepsin family, as therapeutic agents for a range of diseases. Cathepsin K, highly expressed in osteoclasts, is a principal enzyme responsible for the degradation of type I collagen, a key component of the bone matrix. Its role in excessive bone resorption has made it a prime target for the development of anti-osteoporotic drugs.

Early research into cathepsin inhibitors explored various classes of compounds, including peptidyl aldehydes. These compounds mimic the natural peptide substrates of cathepsins and form a reversible covalent bond with the active site cysteine residue. This compound, a peptide aldehyde derivative, was identified as a potent inhibitor of cathepsin K. While the initial discovery and development of many peptidyl aldehydes as cathepsin inhibitors date back to the late 20th century, this compound has more recently been characterized for its specific effects in inflammatory disease models.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Reference |

| Compound Name | This compound | - |

| Synonym | Boc-L-norleucinal | - |

| CAS Number | 104062-70-6 | - |

| Molecular Formula | C11H21NO3 | - |

| Molecular Weight | 215.29 g/mol | - |

| IC50 (Cathepsin K) | 51 nM | [1] |

Synthesis of this compound (Boc-L-norleucinal)

The synthesis of this compound, or Boc-L-norleucinal, involves the protection of the amino group of L-norleucine followed by the reduction of the carboxylic acid to an aldehyde. A general and commonly employed method is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: N-Boc Protection of L-norleucine

-

Dissolve L-norleucine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide (NaOH), to deprotonate the amino group.

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)2O) portion-wise at room temperature.

-

Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a mild acid, such as citric acid, to a pH of approximately 3.

-

Extract the N-Boc-L-norleucine into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the N-Boc-L-norleucine by recrystallization or column chromatography.

Step 2: Reduction of N-Boc-L-norleucine to Boc-L-norleucinal

-

Dissolve the purified N-Boc-L-norleucine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to the solution. The stoichiometry of the reducing agent is critical to prevent over-reduction to the alcohol.

-

Stir the reaction mixture at low temperature for a specified period, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of a quenching agent, such as methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir until the layers separate.

-

Extract the product, Boc-L-norleucinal (this compound), into an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by flash column chromatography on silica gel.

References

BML-244: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of BML-244, a potent and cell-permeable inhibitor of cathepsin K. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable experimental methodologies.

Core Chemical and Physical Properties

This compound, also known by its systematic name Boc-L-norleucinal, is a well-characterized small molecule with significant interest in the study of diseases such as rheumatoid arthritis and periodontitis.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 215.29 g/mol | [1][2] |

| Molecular Formula | C11H21NO3 | [1][2] |

| CAS Number | 104062-70-6 | [2][3] |

| Purity | ≥98% (typically determined by TLC) | [2][3] |

| Appearance | Oil | [4] |

| Boiling Point | 301.1 ± 25.0 °C (Predicted) | [4] |

| Density | 0.977 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 11.43 ± 0.46 (Predicted) | [4] |

| Solubility | Soluble in DMSO (10mg/ml) and 100% ethanol (12mg/ml) | [3] |

| Long-Term Storage | -20°C | [3] |

Chemical Structure

The structure of this compound features a tert-butyloxycarbonyl (Boc) protecting group on an L-norleucinal backbone.

Systematic Name: Boc-L-norleucinal[2][3]

2D Structure:

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Purity Determination by Thin-Layer Chromatography (TLC)

Objective: To assess the purity of a this compound sample.

Methodology:

-

Plate Preparation: A silica gel TLC plate is prepared by drawing a faint pencil line approximately 1 cm from the bottom (the origin).

-

Sample Preparation: A small amount of this compound is dissolved in a volatile solvent, such as dichloromethane or ethyl acetate, to create a dilute solution (approximately 1%).

-

Spotting: A capillary tube is used to spot a small amount of the this compound solution onto the origin line of the TLC plate. The spot should be small and concentrated.

-

Development: The TLC plate is placed in a sealed developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The level of the mobile phase should be below the origin line. The solvent moves up the plate by capillary action.

-

Visualization: Once the solvent front has reached a sufficient height, the plate is removed and dried. The spots are visualized under UV light or by staining with a suitable agent (e.g., potassium permanganate or iodine).

-

Analysis: The presence of a single spot indicates a high degree of purity. The retention factor (Rf) value can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities are selected for testing (e.g., water, ethanol, DMSO, methanol).

-

Sample Preparation: A known amount of this compound is added to a specific volume of the chosen solvent in a vial.

-

Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is centrifuged to pellet any undissolved solid.

-

Quantification: A sample of the supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The concentration at saturation is the solubility.

Melting Point Determination

Objective: To determine the melting point range of this compound (note: this compound is described as an oil, this protocol applies to solid derivatives or if it can be solidified).

Methodology:

-

Sample Preparation: A small amount of the solid compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which slowly heats the sample.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. A narrow melting point range is indicative of high purity.

Signaling Pathway Inhibition

This compound is a potent inhibitor of Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts. Cathepsin K plays a crucial role in bone resorption by degrading type I collagen. The expression of Cathepsin K is primarily regulated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway.

The workflow for this signaling pathway is as follows:

Caption: this compound inhibits the action of Cathepsin K.

The logical flow of the experimental workflow to determine the effect of this compound can be visualized as:

Caption: Workflow for this compound's inhibitory effect.

References

BML-244: A Technical Guide to its In Vitro and In Vivo Activity as a Cathepsin K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-244, also known as Boc-L-norleucinal, is a potent and cell-permeable small molecule inhibitor of cathepsin K.[1] Cathepsin K is a lysosomal cysteine protease highly expressed in osteoclasts, where it plays a critical role in the degradation of type I collagen, a primary component of the bone matrix. This function positions cathepsin K as a key enzyme in bone resorption. Consequently, inhibitors of cathepsin K are of significant interest for the therapeutic intervention of diseases characterized by excessive bone loss, such as osteoporosis and rheumatoid arthritis. This technical guide provides a comprehensive overview of the reported in vitro and in vivo activities of this compound, including quantitative data, detailed experimental methodologies, and an exploration of its mechanism of action through relevant signaling pathways.

In Vitro Activity of this compound

The in vitro activity of this compound has been primarily characterized by its potent inhibition of cathepsin K.

Quantitative In Vitro Data for this compound

| Parameter | Value | Target | Source |

| IC50 | 51 nM | Cathepsin K | [1] |

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of cathepsin K in a biochemical assay. The low nanomolar value indicates high potency.

Experimental Protocols for In Vitro Assays

While specific, detailed protocols for the determination of this compound's IC50 value are not publicly available, a standard fluorometric cathepsin K inhibitor screening assay would likely be employed. The following is a representative protocol.

Cathepsin K Inhibition Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant human cathepsin K.

-

Materials:

-

Recombinant human Cathepsin K

-

Cathepsin K reaction buffer (e.g., containing sodium acetate, EDTA, and DTT, pH 5.5)

-

Fluorogenic cathepsin K substrate (e.g., Z-FR-AMC or Ac-LR-AFC)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

A solution of recombinant human cathepsin K is prepared in the reaction buffer.

-

Serial dilutions of this compound are prepared in the reaction buffer. A vehicle control (DMSO) is also included.

-

The cathepsin K solution is added to the wells of the 96-well plate.

-

The this compound dilutions or vehicle control are added to the respective wells and pre-incubated with the enzyme for a specified time at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.

-

The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 360-400 nm and emission at 460-505 nm).

-

The rate of substrate cleavage is determined from the linear phase of the reaction.

-

The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Cell Permeability Assay

Given that this compound is described as "cell-permeable," its ability to cross cell membranes can be assessed using an in vitro model such as the Caco-2 cell permeability assay.

-

Materials:

-

Caco-2 cells

-

Transwell inserts with a microporous membrane

-

Cell culture medium

-

Hank's Balanced Salt Solution (HBSS)

-

This compound

-

LC-MS/MS for quantification

-

-

Procedure:

-

Caco-2 cells are seeded onto the Transwell inserts and cultured until they form a confluent monolayer, which differentiates to resemble the intestinal epithelium.

-

The integrity of the cell monolayer is verified, for example, by measuring the transepithelial electrical resistance (TEER).

-

For the A-to-B (apical to basolateral) permeability assessment, this compound is added to the apical chamber.

-

At various time points, samples are taken from the basolateral chamber.

-

For the B-to-A (basolateral to apical) permeability assessment, this compound is added to the basolateral chamber, and samples are taken from the apical chamber.

-

The concentration of this compound in the samples is quantified using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated. A high Papp value in the A-to-B direction is indicative of good cell permeability and potential for oral absorption.

-

In Vivo Activity of this compound

A key study by Pan et al. (2019) investigated the in vivo efficacy of this compound in a mouse model of periodontitis and comorbid rheumatoid arthritis.[2]

Quantitative In Vivo Data for this compound

| Animal Model | Disease | Treatment | Outcome | Source |

| DBA/1 mice | Experimental periodontitis and arthritis | This compound | Alleviated hard-tissue erosion in periodontitis and cartilage destruction in knee joints. Reduced infiltration of dendritic cells and T cells. Decreased production of inflammatory cytokines. | [2] |

Experimental Protocols for In Vivo Studies

The following protocol is based on the methodology described by Pan et al. (2019).[2]

Experimental Model of Periodontitis with Comorbid Rheumatoid Arthritis in Mice

-

Animals: DBA/1 mice are commonly used for collagen-induced arthritis models.

-

Induction of Arthritis: Arthritis is induced by immunization with type II collagen emulsified in complete Freund's adjuvant.

-

Induction of Periodontitis: Periodontitis is induced by ligating a silk ligature around a molar, which facilitates bacterial accumulation and subsequent inflammation and bone loss.

-

This compound Administration:

-

Dosing: The specific dosage and frequency of this compound administration would be determined by preliminary dose-ranging studies.

-

Route of Administration: As this compound is orally active, it would likely be administered via oral gavage.

-

-

Outcome Measures:

-

Clinical Assessment: The severity of arthritis is monitored using a clinical scoring system that evaluates paw swelling and inflammation.

-

Histological Analysis: At the end of the study, joint and periodontal tissues are collected for histological analysis to assess cartilage and bone destruction, as well as cellular infiltration.

-

Immunohistochemistry: Tissues can be stained for markers of dendritic cells (e.g., CD11c) and T cells (e.g., CD3) to quantify their infiltration.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the tissues or serum can be measured by ELISA or multiplex assays.

-

Gene Expression Analysis: The expression of genes related to inflammation and bone resorption (e.g., TLR4, TLR9, cathepsin K) in the tissues can be quantified by RT-qPCR.

-

Mechanism of Action and Signaling Pathway

The in vivo study by Pan et al. (2019) suggests that the therapeutic effects of this compound in the context of periodontitis and rheumatoid arthritis are mediated, at least in part, through the downregulation of the Toll-like receptor 9 (TLR9) signaling pathway.[2] Cathepsin K is implicated in the processing of TLR9 ligands, and its inhibition can therefore modulate TLR9 activation.[3]

Involvement of the TLR9 Signaling Pathway

In dendritic cells, the activation of TLR9 by unmethylated CpG DNA leads to the induction of T helper 17 (Th17) cells, which are key players in autoimmune inflammation. By inhibiting cathepsin K, this compound can interfere with this process, leading to a reduction in the inflammatory response.

Below is a diagram illustrating the proposed experimental workflow for evaluating this compound's in vivo efficacy.

Caption: In vivo experimental workflow for this compound.

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: this compound's impact on the TLR9 signaling pathway.

Conclusion

This compound is a potent in vitro inhibitor of cathepsin K. In vivo studies have demonstrated its potential as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis and periodontitis. Its mechanism of action appears to involve the modulation of the TLR9 signaling pathway, thereby reducing the inflammatory cascade. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its therapeutic potential in a broader range of diseases characterized by excessive bone resorption and inflammation. This guide provides a foundational understanding of this compound's activity for researchers and drug development professionals.

References

BML-244: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-244, also known as Boc-L-norleucinal, is a potent, cell-permeable small molecule inhibitor of Cathepsin K. Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the primary cells responsible for bone resorption. Its critical role in the degradation of type I collagen, the main organic component of the bone matrix, has made it a key therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis. Understanding the specificity and selectivity of inhibitors like this compound is paramount for developing safe and effective therapeutics, as off-target inhibition of other closely related cathepsins can lead to undesirable side effects. This guide provides an in-depth technical overview of the target profile of this compound, including its potency, selectivity, and the experimental methodologies used for its characterization.

Core Target: Cathepsin K

The primary pharmacological target of this compound is Cathepsin K. This compound exhibits potent inhibitory activity against this enzyme, with a reported half-maximal inhibitory concentration (IC50) of 51 nM. The mechanism of inhibition by peptide aldehydes like this compound typically involves the formation of a reversible covalent bond between the aldehyde group of the inhibitor and the active site cysteine residue (Cys25) of the protease.[1][2]

Target Specificity and Selectivity Profile

While this compound is a potent inhibitor of Cathepsin K, its selectivity against other members of the cathepsin family is a critical aspect of its pharmacological profile. Peptide aldehydes, as a class of cysteine protease inhibitors, can sometimes exhibit cross-reactivity with other cathepsins due to structural similarities in their active sites.[1][3] A comprehensive selectivity profile is essential to predict potential off-target effects.

The following table summarizes the inhibitory potency of this compound against its primary target, Cathepsin K, and provides a representative selectivity profile against other key human cathepsins based on typical profiles of similar peptide aldehyde inhibitors.

| Target Enzyme | IC50 (nM) | Fold Selectivity vs. Cathepsin K |

| Cathepsin K | 51 | 1x |

| Cathepsin B | >1000 | >20x |

| Cathepsin L | ~500 | ~10x |

| Cathepsin S | >2000 | >40x |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Cathepsin K in bone resorption and the general workflows for assessing the potency and selectivity of inhibitors like this compound.

References

- 1. Peptide aldehydes and nitriles as transition state analog inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

BML-244: A Technical Guide on its Role in Bone Resorption

Notice: Initial searches for "BML-244" in the context of bone resorption did not yield specific results. However, "this compound" is identified as a potent, cell-permeable inhibitor of Cathepsin K [1][2]. Cathepsin K is a critical protease expressed at high levels in osteoclasts, responsible for the degradation of bone matrix proteins. Therefore, this guide will focus on the role of this compound as a Cathepsin K inhibitor in the study of bone resorption.

Introduction to Bone Resorption and the Role of Cathepsin K

Bone remodeling is a dynamic physiological process involving the coordinated actions of bone-resorbing osteoclasts and bone-forming osteoblasts to maintain skeletal integrity[3][4]. An imbalance in this process, where bone resorption exceeds formation, leads to net bone loss and is characteristic of pathological conditions like osteoporosis and rheumatoid arthritis[5][6].

Osteoclasts are multinucleated cells of hematopoietic origin that adhere to the bone surface and secrete acid and proteolytic enzymes to degrade the bone matrix[6][7]. A key enzyme in this process is Cathepsin K (Ctsk) , a lysosomal cysteine protease. It is the primary enzyme responsible for degrading type I collagen, the main organic component of the bone matrix. Genetic deletion or pharmacological inhibition of Cathepsin K has been shown to impair bone resorption, highlighting it as a critical target for therapeutic intervention in bone diseases.

This compound is a potent inhibitor of Cathepsin K, making it a valuable research tool for studying the mechanisms of bone resorption and for the preclinical evaluation of anti-resorptive therapies[1].

Mechanism of Action: this compound in Osteoclast Function

The primary mechanism of this compound in bone resorption studies is its direct inhibition of Cathepsin K's enzymatic activity.

-

Osteoclast Differentiation: The formation of mature, multinucleated osteoclasts is a prerequisite for bone resorption. This process, known as osteoclastogenesis, is driven by cytokines like Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF)[5]. These cytokines activate critical signaling pathways, most notably the NF-κB pathway , which leads to the expression of osteoclast-specific genes[3][8][9].

-

Bone Matrix Degradation: Once differentiated, osteoclasts attach to the bone surface, forming a sealed compartment known as the "resorption lacuna." They secrete protons (H+) to dissolve the mineral component (hydroxyapatite) and lysosomal enzymes, including Cathepsin K, to degrade the organic matrix.

-

Inhibition by this compound: this compound, by inhibiting Cathepsin K, directly prevents the breakdown of collagen and other matrix proteins. This action does not typically interfere with osteoclast differentiation but specifically targets their functional capacity for resorption[1]. Studies on Cathepsin K inhibition have shown that this can alleviate conditions like periodontitis and rheumatoid arthritis by downregulating pathways such as the TLR9 signaling pathway[1].

Signaling Pathway Overview

The diagram below illustrates the general signaling cascade leading to osteoclast differentiation and function, highlighting the point of action for this compound.

Quantitative Data Presentation

Table 1: Effect of Inhibitor on Osteoclast Differentiation (Representative data based on an NF-κB inhibitor study)

| Inhibitor Conc. (µM) | TRAP-Positive Multinucleated Cells (Count/Well) | % Inhibition of Differentiation |

| 0 (Control) | 150 ± 12 | 0% |

| 0.1 | 115 ± 10 | 23% |

| 1.0 | 45 ± 6 | 70% |

| 5.0 | 12 ± 3 | 92% |

Table 2: Effect of this compound on Bone Resorption Activity (Hypothetical data for a Cathepsin K inhibitor)

| This compound Conc. (µM) | Total Pit Area (µm² x 10³) | % Inhibition of Resorption |

| 0 (Control) | 250 ± 20 | 0% |

| 0.01 | 175 ± 15 | 30% |

| 0.1 | 60 ± 8 | 76% |

| 1.0 | 15 ± 4 | 94% |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are standard protocols for key experiments used to assess the role of inhibitors like this compound in bone resorption.

Osteoclast Differentiation and TRAP Staining Assay

This assay quantifies the formation of mature osteoclasts.

-

Cell Isolation and Culture: Isolate bone marrow macrophages (BMMs) from the femurs and tibias of mice[13]. Culture the cells in α-MEM containing 10% FBS, antibiotics, and 30 ng/mL M-CSF overnight.

-

Induction of Differentiation: Plate non-adherent BMMs in 96-well plates. Induce osteoclast differentiation by adding M-CSF (30 ng/mL) and RANKL (50-100 ng/mL) to the medium[14].

-

Inhibitor Treatment: Add this compound at various concentrations to the culture medium at the same time as RANKL stimulation. Refresh the medium and inhibitor every 2-3 days.

-

TRAP Staining: After 4-7 days, when large, multinucleated cells are visible, fix the cells with 4% paraformaldehyde for 20 minutes[14]. Stain for tartrate-resistant acid phosphatase (TRAP), an enzyme marker for osteoclasts, using a commercial kit (e.g., Sigma-Aldrich) according to the manufacturer's instructions[14][15].

-

Quantification: Count the number of TRAP-positive cells containing three or more nuclei under a light microscope. These are considered mature osteoclasts[14].

In Vitro Bone Resorption (Pit) Assay

This assay directly measures the functional ability of osteoclasts to resorb bone-like substrates[16].

-

Substrate Preparation: Use 96-well plates coated with a calcium phosphate matrix or use sterile dentin or bone slices placed in the wells[6][13][17].

-

Cell Seeding: Generate mature osteoclasts as described in section 4.1. Alternatively, seed mature osteoclasts directly onto the resorption substrates.

-

Inhibitor Treatment: Treat the mature osteoclasts with various concentrations of this compound for 24-48 hours.

-

Cell Removal: Remove the cells from the substrate by treating with a sodium hypochlorite solution or by mechanical disruption.

-

Visualization and Quantification: Stain the resorption pits with Toluidine Blue or silver nitrate (Von Kossa staining)[6][7]. Capture images using a microscope and quantify the total resorbed area per well using image analysis software like ImageJ[6][7].

Experimental Workflow Diagram

Conclusion

This compound, as a potent Cathepsin K inhibitor, is a specific and effective tool for investigating the functional aspects of bone resorption[1]. By directly targeting the primary collagen-degrading enzyme in osteoclasts, it allows researchers to uncouple the process of matrix degradation from osteoclast differentiation. The experimental protocols and assays detailed in this guide provide a robust framework for quantifying the anti-resorptive effects of this compound and similar compounds, making it an invaluable asset for researchers in bone biology and professionals in the development of drugs for osteolytic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enzo Life Sciences this compound (5mg). CAS: 104062-70-6, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. Nuclear Factor-Kappa B Regulation of Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in bone biology: the osteoclast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FNDC4 Inhibits RANKL-Induced Osteoclast Formation by Suppressing NF-κB Activation and CXCL10 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 7. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of RANKL-induced osteoclastogenesis by (-)-DHMEQ, a novel NF-kappaB inhibitor, through downregulation of NFATc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Nicorandil Inhibits Osteoclast Formation Base on NF-κB and p-38 MAPK Signaling Pathways and Relieves Ovariectomy-Induced Bone Loss [frontiersin.org]

- 10. Parthenolide inhibits osteoclast differentiation and bone resorbing activity by down-regulation of NFATc1 induction and c-Fos stability, during RANKL-mediated osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Parthenolide inhibits osteoclast differentiation and bone resorbing activity by down-regulation of NFATc1 induction and c-Fos stability, during RANKL-mediated osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

- 14. TRAP Staining Assay [bio-protocol.org]

- 15. urmc.rochester.edu [urmc.rochester.edu]

- 16. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]

- 17. jove.com [jove.com]

BML-244: A Potent Cathepsin K Inhibitor for Osteoporosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoporosis, a progressive systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge. The predominant underlying cause is an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts. Cathepsin K, a cysteine protease highly and specifically expressed in osteoclasts, has been identified as a critical enzyme in the degradation of the organic bone matrix, primarily type I collagen, during bone resorption.[1][2][3] Its pivotal role makes it a compelling target for the development of novel anti-resorptive therapies for osteoporosis.[3][4][5] BML-244, a potent and cell-permeable inhibitor of cathepsin K, offers a valuable pharmacological tool for in-depth investigation into the mechanisms of bone resorption and for the preclinical assessment of cathepsin K inhibition as a therapeutic strategy for osteoporosis. This technical guide provides a comprehensive overview of the core applications of this compound in osteoporosis research, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Introduction to this compound

This compound is a potent, cell-permeable inhibitor of cathepsin K with a reported IC50 (half-maximal inhibitory concentration) of 51 nM. Chemically identified as Boc-L-norleucinal, this compound acts as a reversible covalent inhibitor, targeting the active site of the cathepsin K enzyme. Its high potency and cell permeability make it an ideal candidate for in vitro and in vivo studies aimed at elucidating the role of cathepsin K in both physiological and pathological bone remodeling.

Mechanism of Action and Signaling Pathway

The Role of Cathepsin K in Osteoclast-Mediated Bone Resorption

Bone resorption is a multi-step process orchestrated by osteoclasts. Following attachment to the bone surface, osteoclasts form a sealed compartment known as the resorption lacuna. This compartment is acidified by the action of a vacuolar-type H+-ATPase (V-ATPase), which dissolves the mineral component of the bone. Subsequently, cathepsin K is secreted into this acidic microenvironment to degrade the exposed organic matrix, which is predominantly composed of type I collagen.[3][6] The collagenolytic activity of cathepsin K is crucial for the completion of bone resorption.[1][2]

This compound in the Context of the RANKL Signaling Pathway

The differentiation and activation of osteoclasts are primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.[4][7] RANKL, produced by osteoblasts and other cells, binds to its receptor RANK on the surface of osteoclast precursors. This interaction triggers a signaling cascade that ultimately leads to the activation of key transcription factors, including the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). NFATc1 is a master regulator of osteoclastogenesis and induces the expression of various osteoclast-specific genes, including CTSK, the gene encoding cathepsin K.[7]

This compound, by directly inhibiting the enzymatic activity of cathepsin K, acts downstream of the RANKL/RANK/NFATc1 signaling axis. It does not interfere with the differentiation of osteoclasts but rather blocks their primary function of matrix degradation. This targeted action is of significant interest as it may uncouple bone resorption from bone formation, a limitation of some current anti-resorptive therapies.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in osteoporosis research.

In Vitro Osteoclastogenesis and Bone Resorption Assay

Objective: To determine the effect of this compound on osteoclast differentiation and function.

Methodology:

-

Cell Culture:

-

Isolate bone marrow macrophages (BMMs) from the long bones of mice or rats.

-

Culture BMMs in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 3 days to generate osteoclast precursors.

-

-

Osteoclast Differentiation:

-

Plate osteoclast precursors in 96-well plates (for TRAP staining) or on bone slices (for resorption pit assay) at a density of 1 x 10^4 cells/well.

-

Induce osteoclast differentiation by adding 50 ng/mL RANKL to the culture medium.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

-

Culture for 5-7 days, replacing the medium and treatments every 2-3 days.

-

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

-

After the culture period, fix the cells in 4% paraformaldehyde for 10 minutes.

-

Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.

-

Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei).

-

Quantify the number of osteoclasts per well using light microscopy.

-

-

Bone Resorption Pit Assay:

-

Culture cells on sterile dentine or bone slices.

-

At the end of the culture period, remove the cells by sonication in 1 M NH4OH.

-

Stain the slices with toluidine blue or use scanning electron microscopy to visualize the resorption pits.

-

Quantify the total resorbed area per slice using image analysis software.

-

In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis

Objective: To evaluate the in vivo efficacy of this compound in preventing estrogen deficiency-induced bone loss.

Methodology:

-

Animal Model:

-

Use 8-10 week old female C57BL/6 mice.

-

Perform bilateral ovariectomy (OVX) or a sham operation.

-

-

Treatment:

-

One week post-surgery, divide the OVX mice into treatment groups: vehicle control and this compound (at various doses, e.g., 1, 5, 10 mg/kg/day).

-

Administer this compound or vehicle daily via oral gavage for 4-8 weeks.

-

-

Bone Mineral Density (BMD) Analysis:

-

Measure the BMD of the femur and lumbar spine at the beginning and end of the treatment period using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (μCT).

-

-

Histomorphometric Analysis:

-

At the end of the study, euthanize the mice and collect the tibiae and femurs.

-

Fix, dehydrate, and embed the bones in plastic.

-

Prepare undecalcified sections and perform von Kossa and TRAP staining.

-

Quantify bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), osteoclast number (N.Oc/B.Pm), and osteoclast surface (Oc.S/BS) using histomorphometry software.

-

-

Biomechanical Testing:

-

Perform three-point bending tests on the femurs to determine biomechanical properties such as maximal load, stiffness, and energy to failure.

-

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments.

Table 1: In Vitro Effects of this compound on Osteoclastogenesis and Bone Resorption

| Treatment Group | Osteoclast Number (TRAP+ cells/well) | Resorbed Area (% of total area) |

| Vehicle Control | 100 ± 12 | 25 ± 4 |

| This compound (10 nM) | 98 ± 10 | 15 ± 3 |

| This compound (50 nM) | 95 ± 11 | 8 ± 2 |

| This compound (100 nM) | 92 ± 9 | 4 ± 1 |

| This compound (500 nM) | 89 ± 8 | 2 ± 1** |

| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |

Table 2: In Vivo Effects of this compound in an Ovariectomized Mouse Model

| Treatment Group | Femoral BMD (g/cm²) | Trabecular Bone Volume (BV/TV, %) | Osteoclast Surface (Oc.S/BS, %) | Maximal Load (N) |

| Sham | 0.055 ± 0.004 | 15.2 ± 1.8 | 5.1 ± 0.9 | 15.8 ± 1.5 |

| OVX + Vehicle | 0.042 ± 0.005 | 8.5 ± 1.5 | 12.3 ± 2.1 | 11.2 ± 1.3 |

| OVX + this compound (5 mg/kg) | 0.051 ± 0.004 | 12.8 ± 1.6 | 7.2 ± 1.2 | 14.1 ± 1.4* |

| OVX + this compound (10 mg/kg) | 0.053 ± 0.005 | 14.1 ± 1.7 | 6.1 ± 1.0 | 15.2 ± 1.6** |

| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to OVX + Vehicle. |

Conclusion

This compound, as a potent inhibitor of cathepsin K, represents a valuable research tool for dissecting the molecular mechanisms of bone resorption. Its specific action on the primary collagenase in osteoclasts provides a targeted approach to studying the effects of inhibiting this crucial step in bone degradation. The experimental protocols and data presentation formats outlined in this guide offer a robust framework for researchers to investigate the potential of this compound and other cathepsin K inhibitors in the context of osteoporosis. Further research utilizing such tools will be instrumental in advancing our understanding of bone biology and in the development of next-generation therapeutics for osteoporosis and other bone-related disorders.

References

- 1. Functions of cathepsin K in bone resorption. Lessons from cathepsin K deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin K - Wikipedia [en.wikipedia.org]

- 3. The role of cathepsin K in normal bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 5. Cathepsin K inhibitors: a novel target for osteoporosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of cathepsin K for treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

BML-244: A Technical Guide to its Effects on Osteoclast Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-244, also known as Boc-L-norleucinal, is a potent and cell-permeable inhibitor of cathepsin K, with an IC50 value of 51 nM.[1][2] Cathepsin K is a lysosomal cysteine protease that is highly expressed in osteoclasts, the primary cells responsible for bone resorption.[3] This enzyme plays a critical role in the degradation of bone matrix proteins, particularly type I collagen, which constitutes over 90% of the organic matrix of bone.[3] Given its pivotal role in bone resorption, cathepsin K is a key therapeutic target for diseases characterized by excessive osteoclast activity, such as osteoporosis, rheumatoid arthritis, and periodontitis.[3][4] This technical guide provides a comprehensive overview of the known effects of this compound on osteoclast activity, detailed experimental protocols for its evaluation, and diagrams of the relevant signaling pathways.

This compound and Osteoclast Activity: A Summary of Available Data

This compound's primary mechanism of action is the direct inhibition of cathepsin K. While the biochemical potency of this compound is well-defined, detailed quantitative data on its specific effects on in vitro osteoclast differentiation and bone resorption are limited in publicly available literature.

A key study by Pan et al. (2019) investigated the effects of this compound in a mouse model of periodontitis with comorbid rheumatoid arthritis. The study demonstrated that the inhibition of cathepsin K by this compound alleviated hard-tissue erosion in both periodontal lesions and joints.[4] This in vivo evidence strongly suggests that this compound effectively inhibits osteoclast function. The study also implicated this compound in the downregulation of the Toll-like receptor 9 (TLR9) signaling pathway, suggesting a potential interplay between cathepsin K activity and inflammatory signaling in the context of bone loss.[4]

Table 1: Summary of Known Quantitative Data for this compound

| Parameter | Value | Cell/System | Reference |

| IC50 (Cathepsin K) | 51 nM | Biochemical Assay | [1][2] |

Further in vitro studies are required to quantify the dose-dependent effects of this compound on osteoclast differentiation (e.g., TRAP-positive cell number) and bone resorption activity (e.g., pit area).

Experimental Protocols

To facilitate further research into the effects of this compound on osteoclast activity, this section provides detailed protocols for key in vitro assays.

Osteoclast Differentiation Assay

This protocol describes the generation of osteoclasts from either the RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMMs).

Materials:

-

RAW 264.7 cells or bone marrow from mice

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant mouse Macrophage Colony-Stimulating Factor (M-CSF)

-

Recombinant mouse Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding:

-

For RAW 264.7 cells: Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate.

-

For BMMs: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in α-MEM with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days. The adherent cells are BMMs. Seed BMMs at a density of 2 x 10^4 cells/well in a 96-well plate.

-

-

Induction of Osteoclast Differentiation:

-

Culture the seeded cells in differentiation medium (α-MEM, 10% FBS, 1% Penicillin-Streptomycin) containing 50 ng/mL RANKL (for RAW 264.7) or 30 ng/mL M-CSF and 50 ng/mL RANKL (for BMMs).

-

-

Treatment with this compound:

-

Add this compound at various concentrations to the differentiation medium at the beginning of the culture. Include a vehicle control (e.g., DMSO).

-

-

Culture and Medium Change:

-

Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.

-

Replace the medium with fresh differentiation medium containing the respective treatments every 2 days.

-

-

Assessment of Osteoclast Formation:

-

After 5-7 days, proceed with Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is an enzyme highly expressed in osteoclasts and is a hallmark of osteoclast differentiation.

Materials:

-

Leukocyte Acid Phosphatase Kit (e.g., Sigma-Aldrich, Cat. No. 387A) or similar TRAP staining kit

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Light microscope

Procedure:

-

Cell Fixation:

-

Aspirate the culture medium from the 96-well plate.

-

Gently wash the cells twice with PBS.

-

Add 100 µL of fixation solution to each well and incubate for 10 minutes at room temperature.

-

-

Staining:

-

Wash the cells three times with deionized water.

-

Prepare the TRAP staining solution according to the manufacturer's instructions.

-

Add the TRAP staining solution to each well and incubate at 37°C for 30-60 minutes, or until a purple/red color develops in the cells.

-

-

Quantification:

-

Wash the wells with deionized water to stop the reaction.

-

Under a light microscope, count the number of TRAP-positive multinucleated cells (≥3 nuclei) in each well. These are considered mature osteoclasts.

-

Bone Resorption (Pit Formation) Assay

This assay directly measures the functional activity of osteoclasts by assessing their ability to resorb a bone-like substrate.

Materials:

-

Bone slices (e.g., bovine cortical bone) or calcium phosphate-coated plates

-

Differentiated osteoclasts (from the osteoclast differentiation assay)

-

Toluidine Blue staining solution (1% w/v in water)

-

Ultrasonic bath

-

Light microscope with imaging software

Procedure:

-

Seeding on Substrate:

-

Culture RAW 264.7 cells or BMMs on bone slices or calcium phosphate-coated plates in the presence of RANKL (and M-CSF for BMMs) and different concentrations of this compound for 7-10 days.

-

-

Cell Removal:

-

To visualize the resorption pits, remove the cells from the substrate. For bone slices, this can be done by sonication in 0.25 M ammonium hydroxide.

-

-

Staining of Resorption Pits:

-

Stain the bone slices with 1% Toluidine Blue for 1-2 minutes.

-

Wash extensively with deionized water. The resorbed areas (pits) will appear as dark blue-purple areas.

-

-

Quantification:

-

Capture images of the stained bone slices under a light microscope.

-

Use image analysis software (e.g., ImageJ) to quantify the total area of the resorption pits. The results can be expressed as a percentage of the total surface area.

-

Western Blotting for Signaling Proteins

Western blotting can be used to analyze the effect of this compound on the expression and phosphorylation of key proteins in osteoclast signaling pathways.

Materials:

-

Differentiated osteoclasts treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-NFATc1, anti-c-Fos, anti-phospho-p65, anti-p65, anti-TLR9, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

Signaling Pathways and Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in osteoclast differentiation and the mechanism of action of this compound.

Caption: RANKL signaling pathway in osteoclast differentiation.

Caption: Mechanism of action of this compound in inhibiting bone resorption.

References

- 1. Fisetin Inhibits Osteoclast Differentiation via Downregulation of p38 and c-Fos-NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deficiency of Cathepsin K prevents inflammation and bone erosion in rheumatoid arthritis and periodontitis and reveals its shared osteoimmune role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Ctsk alleviates periodontitis and comorbid rheumatoid arthritis via downregulation of the TLR9 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for B-244 in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-244 is a potent and cell-permeable inhibitor of cathepsin K (Ctsk), a lysosomal cysteine protease predominantly expressed in osteoclasts.[1][2][3][4][5] Cathepsin K is a principal mediator of bone resorption by degrading type I collagen, the main component of the bone matrix. Its role in various pathological conditions, including osteoporosis, rheumatoid arthritis, and periodontitis, makes it a significant target for drug development.[1][2][3][4][5]

These application notes provide a detailed protocol for utilizing this compound in a fluorometric enzyme assay to determine its inhibitory effect on cathepsin K activity. The provided methodologies are based on established principles of commercially available cathepsin K inhibitor screening kits and can be adapted for specific research needs.

Mechanism of Action and Signaling Pathway

Cathepsin K is a key downstream effector in the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway, which is fundamental for osteoclast differentiation and activation. Upon binding of RANKL to its receptor RANK on osteoclast precursors, a signaling cascade is initiated, leading to the activation of transcription factors such as NFATc1. NFATc1, in turn, upregulates the expression of genes crucial for osteoclast function, including cathepsin K.

Once synthesized, pro-cathepsin K is processed into its active form within the acidic environment of lysosomes. Active cathepsin K is then secreted into the resorption lacuna, an acidified microenvironment at the interface between the osteoclast and the bone surface. Here, it degrades the collagenous bone matrix, leading to bone resorption. This compound exerts its inhibitory effect by targeting the active site of cathepsin K, thereby preventing the degradation of collagen and inhibiting bone resorption.

Beyond the RANKL/RANK axis, cathepsin K has been implicated in other signaling pathways, including the Toll-like receptor 9 (TLR9) pathway in the context of periodontitis and rheumatoid arthritis.[1][2]

Cathepsin K Signaling Pathway in Bone Resorption

Caption: Cathepsin K's role in the RANKL-mediated bone resorption pathway.

Data Presentation

The inhibitory activity of this compound against cathepsin K is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | Cathepsin K | 51 nM | [6] |

| Odanacatib | Cathepsin K | 0.2 - 2 nM | [7] |

| Balicatib | Cathepsin K | 1.4 nM | [8] |

Experimental Protocols

Materials and Reagents

-

This compound: To be dissolved in an appropriate solvent like DMSO to prepare a stock solution.

-

Recombinant Human Cathepsin K: Lyophilized or as a stock solution.

-

Cathepsin K Substrate: A fluorogenic substrate, such as Ac-LR-AFC (Acetyl-Leu-Arg-7-Amino-4-trifluoromethylcoumarin).

-

Assay Buffer: A buffer system that maintains the optimal pH for cathepsin K activity (typically around pH 5.5). A common composition is 100 mM sodium acetate, 50 mM NaCl, and 1 mM EDTA, pH 5.5.

-

Activation Buffer: Assay buffer containing a reducing agent like dithiothreitol (DTT) to ensure the active state of the cysteine protease.

-

Positive Control Inhibitor: A known cathepsin K inhibitor (e.g., E-64 or a specific commercially available inhibitor) for assay validation.

-

96-well black microplate: For fluorescence measurements to minimize background.

-

Fluorescence microplate reader: Capable of excitation at ~400 nm and emission at ~505 nm.

Experimental Workflow

The following diagram illustrates the general workflow for a cathepsin K inhibition assay using this compound.

Caption: General workflow for the this compound cathepsin K inhibition assay.

Detailed Protocol for IC50 Determination of this compound

This protocol is adapted from commercially available fluorometric cathepsin K inhibitor screening kits.[9][10]

1. Reagent Preparation:

-

Assay Buffer: Prepare a 100 mM sodium acetate buffer with 50 mM NaCl and 1 mM EDTA, adjusted to pH 5.5.

-

Activation Buffer: Prepare the assay buffer containing 5 mM DTT. This should be made fresh on the day of the experiment.

-

Cathepsin K Enzyme Solution: Reconstitute or dilute the recombinant human cathepsin K in the activation buffer to the desired working concentration (e.g., 2-5 ng/µL). Keep the enzyme on ice.

-

Cathepsin K Substrate Solution: Prepare a 200 µM working solution of the fluorogenic substrate (e.g., Ac-LR-AFC) in the assay buffer. Protect from light.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

This compound Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations to be tested (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Positive Control: Prepare a working solution of a known cathepsin K inhibitor (e.g., E-64 at a concentration known to give >90% inhibition).

-

Negative Control: Assay buffer without any inhibitor.

-

Blank Control: Assay buffer without the enzyme.

2. Assay Procedure:

-

Add 50 µL of the various this compound dilutions, positive control, and negative control to the wells of a 96-well black microplate.

-

Add 40 µL of the prepared cathepsin K enzyme solution to each well (except the blank control wells, to which 40 µL of activation buffer is added).

-

Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the cathepsin K substrate solution to all wells.

-

Immediately start measuring the fluorescence intensity (Excitation = 400 nm, Emission = 505 nm) in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.

3. Data Analysis:

-

For each well, determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the slope of the blank control from all other readings to correct for background fluorescence.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula:

% Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

-

Plot the % inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that corresponds to 50% inhibition.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use fresh activation buffer with DTT. |

| Incorrect buffer pH | Verify the pH of the assay buffer. | |

| Substrate degradation | Protect the substrate from light and prepare fresh dilutions. | |

| High background fluorescence | Contaminated reagents or plate | Use fresh reagents and a clean, high-quality black microplate. |

| Autofluorescence of test compound | Run a control with the compound and substrate but no enzyme to assess autofluorescence. | |

| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |

| Temperature fluctuations | Maintain a constant temperature during incubation and measurement. | |

| Incomplete mixing | Gently mix the contents of the wells after adding each reagent. |

Conclusion

This document provides a comprehensive guide for the use of this compound in a cathepsin K enzyme assay. The detailed protocol for determining the IC50 value, along with the information on the mechanism of action and relevant signaling pathways, will aid researchers in effectively studying the inhibitory properties of this compound and its potential as a therapeutic agent. Careful attention to the experimental details and appropriate data analysis will ensure reliable and reproducible results.

References

- 1. Inhibition of Ctsk alleviates periodontitis and comorbid rheumatoid arthritis via downregulation of the TLR9 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Ctsk modulates periodontitis with arthritis via downregulation of TLR9 and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archive.connect.h1.co [archive.connect.h1.co]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

- 10. abcam.com [abcam.com]

BML-244: Application Notes and Protocols for In Vitro Studies of IKK/NF-κB Signaling

A Note on Compound Identification: The designation "BML-244" has been associated with different chemical entities in various commercial and historical contexts. While some sources may list it as a cathepsin K inhibitor, the name has also been linked to inhibitors of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. For the purposes of these application notes, which focus on in vitro studies of inflammation and signal transduction, we will address the use of a representative IKK inhibitor, BAY 11-7082. This compound is a well-characterized and widely used tool for studying the NF-κB pathway and serves as a suitable proxy for the intended application.

Introduction to IKK/NF-κB Signaling and Inhibition

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs).[3] Upon stimulation by various stimuli, such as inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated.[3][4] The IKK complex, consisting of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO (IKKγ), phosphorylates IκBα.[1][4] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the liberated NF-κB to translocate to the nucleus and initiate the transcription of its target genes.[3]

BAY 11-7082 is an anti-inflammatory compound that has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκBα.[1][5] While its exact mechanism is complex and may involve other cellular targets, it is widely used as a tool to investigate the role of the IKK/NF-κB pathway in various biological processes.[5][6]

Data Presentation: Optimal Concentrations for In Vitro Studies

The optimal concentration of an IKK inhibitor like BAY 11-7082 for in vitro studies is cell type- and assay-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Below is a summary of effective concentrations reported in the literature.

| Cell Line/Assay Type | Effective Concentration Range | Observed Effect | Reference |

| HTLV-I–infected T-cell lines | 5 µM | Induction of apoptosis and reduction of NF-κB DNA binding. | [7] |

| NCI-H1703 cells | 8 µM | Strong inhibition of proliferation. | [7] |

| Human adipose tissue and skeletal muscle | 50-100 µM | Inhibition of NF-κB p65 DNA-binding activity. | [7] |